molecular formula C8H5Cl2NO4 B1615539 Methyl 2,5-dichloro-4-nitrobenzoate CAS No. 63105-61-3

Methyl 2,5-dichloro-4-nitrobenzoate

Cat. No.: B1615539
CAS No.: 63105-61-3
M. Wt: 250.03 g/mol
InChI Key: GTTBQPFPHTXRSZ-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzene ring, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dichloro-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration and chlorination of methyl benzoate. The typical synthetic route includes:

    Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.

    Chlorination: The nitrated product is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the ortho and meta positions relative to the nitro group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichloro-4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Methyl 2,5-dichloro-4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2,5-dichloro-4-nitrobenzoic acid.

Scientific Research Applications

Methyl 2,5-dichloro-4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,5-dichloro-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms and ester group also contribute to its reactivity and potential biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2,5-dichloro-4-nitrobenzoate can be compared with other similar compounds such as:

    Methyl 2,4-dichloro-4-nitrobenzoate: Similar structure but different chlorine atom positions.

    Methyl 2,6-dichloro-4-nitrobenzoate: Similar structure but different chlorine atom positions.

    Methyl 2,5-dichloro-3-nitrobenzoate: Similar structure but different nitro group position.

Properties

IUPAC Name

methyl 2,5-dichloro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTBQPFPHTXRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069673
Record name Benzoic acid, 2,5-dichloro-4-nitro-, methyl ester
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Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63105-61-3
Record name Methyl 2,5-dichloro-4-nitrobenzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,5-dichloro-4-nitrobenzoate
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Record name Benzoic acid, 2,5-dichloro-4-nitro-, methyl ester
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Record name Benzoic acid, 2,5-dichloro-4-nitro-, methyl ester
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Record name Methyl 2,5-dichloro-4-nitrobenzoate
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Record name Methyl 2,5-dichloro-4-nitrobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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